molecular formula C20H20N2O5 B2615945 methyl 4-(2-(((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)amino)-2-oxoacetamido)benzoate CAS No. 1351614-16-8

methyl 4-(2-(((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)amino)-2-oxoacetamido)benzoate

Cat. No. B2615945
CAS RN: 1351614-16-8
M. Wt: 368.389
InChI Key: FLYLFUFBDNQBIO-UHFFFAOYSA-N
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Description

“1-(1-Hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone” is a chemical compound with the CAS number 109327-83-5 .

Physical and Chemical Properties The compound has a molecular weight of 176.212 and a molecular formula of C11H12O2 . It has a density of 1.2±0.1 g/cm3 and a boiling point of 316.7±37.0 °C at 760 mmHg . The flashpoint is 134.2±19.1 °C .

Scientific Research Applications

Photopolymerization Processes

A study on alkoxyamines bearing chromophore groups linked to aminoxyl functions, similar in complexity to the compound , discusses their role in photopolymerization. The compound decomposes under UV irradiation to generate radicals, facilitating polymer growth. This process is significant for developing new materials with tailored properties for coatings, adhesives, and 3D printing technologies (Guillaneuf et al., 2010).

Synthesis and Characterization of Organic Compounds

Research into the synthesis of 4-hydroxyquinolones and their transformation under specific conditions highlights the intricacies of organic synthesis, relevant to understanding the chemical behavior and potential applications of complex compounds like "methyl 4-(2-(((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)amino)-2-oxoacetamido)benzoate" (Ukrainets et al., 2014).

Medicinal Chemistry Applications

The compound's related research includes the development of beta-lactam inhibitors, showcasing the potential medicinal applications of complex organic molecules in treating diseases or managing conditions by targeting specific biological pathways (Finke et al., 1995).

properties

IUPAC Name

methyl 4-[[2-[(1-hydroxy-2,3-dihydroinden-1-yl)methylamino]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-27-19(25)14-6-8-15(9-7-14)22-18(24)17(23)21-12-20(26)11-10-13-4-2-3-5-16(13)20/h2-9,26H,10-12H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYLFUFBDNQBIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2(CCC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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